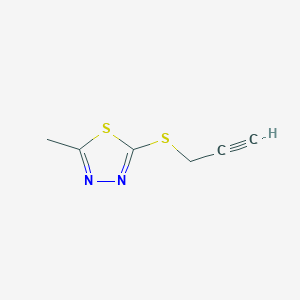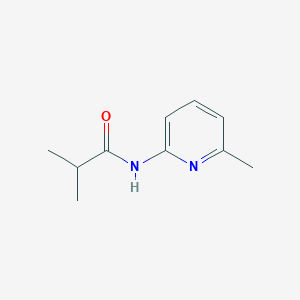
2-methyl-N-(6-methylpyridin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(6-methylpyridin-2-yl)propanamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA belongs to the class of molecules known as amides, which are widely used in organic chemistry for their diverse properties.
Mecanismo De Acción
2-methyl-N-(6-methylpyridin-2-yl)propanamide exerts its therapeutic effects by modulating various cellular pathways. 2-methyl-N-(6-methylpyridin-2-yl)propanamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses. 2-methyl-N-(6-methylpyridin-2-yl)propanamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
2-methyl-N-(6-methylpyridin-2-yl)propanamide has been shown to have various biochemical and physiological effects. 2-methyl-N-(6-methylpyridin-2-yl)propanamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-methyl-N-(6-methylpyridin-2-yl)propanamide has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 2-methyl-N-(6-methylpyridin-2-yl)propanamide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-(6-methylpyridin-2-yl)propanamide has several advantages for lab experiments. 2-methyl-N-(6-methylpyridin-2-yl)propanamide is relatively easy to synthesize and has good stability under normal laboratory conditions. 2-methyl-N-(6-methylpyridin-2-yl)propanamide has been shown to have low toxicity in various cell lines and animal models. However, 2-methyl-N-(6-methylpyridin-2-yl)propanamide has certain limitations for lab experiments. 2-methyl-N-(6-methylpyridin-2-yl)propanamide has poor solubility in water, which can limit its use in certain experiments. 2-methyl-N-(6-methylpyridin-2-yl)propanamide also has limited bioavailability, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 2-methyl-N-(6-methylpyridin-2-yl)propanamide. One potential direction is the development of novel formulations of 2-methyl-N-(6-methylpyridin-2-yl)propanamide that can improve its solubility and bioavailability. Another potential direction is the investigation of the role of 2-methyl-N-(6-methylpyridin-2-yl)propanamide in the regulation of autophagy, a cellular process that is involved in the maintenance of cellular homeostasis. Additionally, the investigation of the potential of 2-methyl-N-(6-methylpyridin-2-yl)propanamide as a therapeutic agent for various diseases, including cancer and cardiovascular diseases, is an important future direction.
Métodos De Síntesis
2-methyl-N-(6-methylpyridin-2-yl)propanamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-methylpyridine with 2-bromoacetone, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with N-methylpropanamide, resulting in the formation of 2-methyl-N-(6-methylpyridin-2-yl)propanamide.
Aplicaciones Científicas De Investigación
2-methyl-N-(6-methylpyridin-2-yl)propanamide has been extensively studied for its therapeutic potential in various diseases. Recent studies have shown that 2-methyl-N-(6-methylpyridin-2-yl)propanamide has anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-methyl-N-(6-methylpyridin-2-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammation process. The inhibition of COX-2 has been linked to the prevention of various diseases, including cancer and cardiovascular diseases.
Propiedades
IUPAC Name |
2-methyl-N-(6-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-6-4-5-8(3)11-9/h4-7H,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLGQXJSFNWJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(6-methylpyridin-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

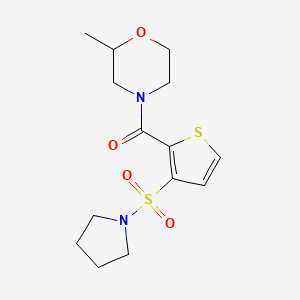
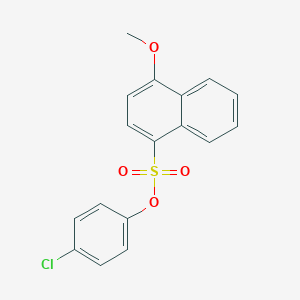
![(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546682.png)
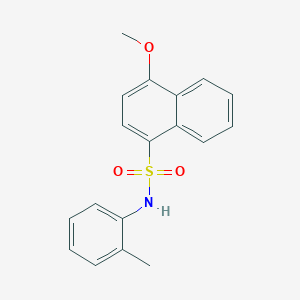
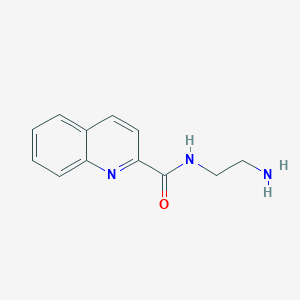
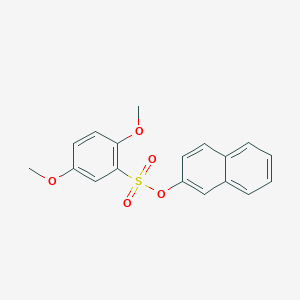
![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)
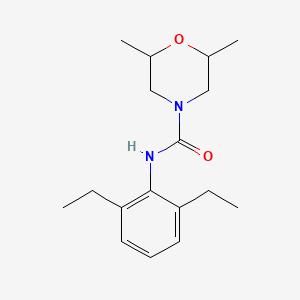
![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)
